molecular formula C15H17N3O B280409 N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

货号: B280409
分子量: 255.31 g/mol
InChI 键: RXWAJMOAXSDYEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as Cpd22, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

作用机制

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. These effects suggest that this compound has the potential to be a safe and effective cancer therapeutic agent.

实验室实验的优点和局限性

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its high potency and selectivity for CK2, making it a valuable tool for studying CK2 signaling pathways in cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer patients.

未来方向

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the synergistic effects of this compound with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which will be important for its translation into clinical practice.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its high potency and selectivity for CK2 make it a valuable tool for studying CK2 signaling pathways in cancer cells. Further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials.

合成方法

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

科学研究应用

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of cancer. These results suggest that this compound has the potential to be a promising therapeutic agent for cancer treatment.

属性

分子式

C15H17N3O

分子量

255.31 g/mol

IUPAC 名称

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10-14(9-16-18(10)2)15(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,17,19)

InChI 键

RXWAJMOAXSDYEN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

规范 SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。